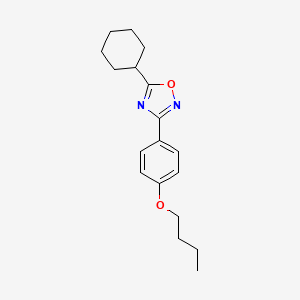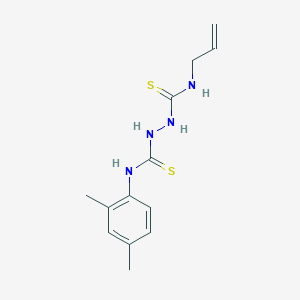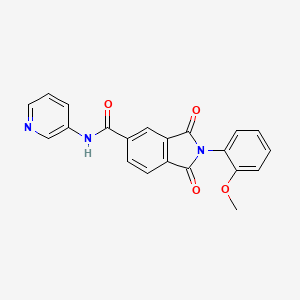
3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butoxyphenyl group and a cyclohexyl group attached to the oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxybenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 3-(4-butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antibacterial applications, it is believed to disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . The exact molecular pathways and targets are still under investigation, but its effectiveness is attributed to its ability to interfere with critical biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4′-(Butoxyphenyl)-3,2′6′,3″-terpyridine: This compound shares the butoxyphenyl group but differs in its core structure, which is a terpyridine rather than an oxadiazole.
N-(4-Butoxyphenyl)acetamide: Another compound with a butoxyphenyl group, but with an acetamide functional group instead of an oxadiazole ring.
Uniqueness
3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole stands out due to its unique combination of a butoxyphenyl group and a cyclohexyl group attached to an oxadiazole ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C18H24N2O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-(4-butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-13-21-16-11-9-14(10-12-16)17-19-18(22-20-17)15-7-5-4-6-8-15/h9-12,15H,2-8,13H2,1H3 |
Clave InChI |
JXJPZWPUJWRFLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide](/img/structure/B12453328.png)

![Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate](/img/structure/B12453338.png)

![N'-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B12453349.png)

![3-methyl-N-(4-{[2-(propanoylcarbamothioyl)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B12453362.png)

![N-{4-[(2-butanoylhydrazinyl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B12453376.png)




![4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12453401.png)
